2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13476357
Molecular Formula: C17H23ClN2O3
Molecular Weight: 338.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23ClN2O3 |
|---|---|
| Molecular Weight | 338.8 g/mol |
| IUPAC Name | benzyl 2-[[(2-chloroacetyl)-ethylamino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H23ClN2O3/c1-2-19(16(21)11-18)12-15-9-6-10-20(15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 |
| Standard InChI Key | UAYRPUGQPXCGDC-UHFFFAOYSA-N |
| SMILES | CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl |
| Canonical SMILES | CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl |
Introduction
Key Findings
2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a synthetic pyrrolidine derivative with a molecular formula of and a molar mass of 338.8 g/mol. Its structure integrates a pyrrolidine core, a benzyl ester, and a chloroacetyl-ethyl-amino side chain, enabling diverse chemical reactivity and potential pharmacological applications. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, due to its modular functional groups.
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name is benzyl 2-[[(2-chloroacetyl)-ethylamino]methyl]pyrrolidine-1-carboxylate, with the following key structural elements:
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Pyrrolidine ring: A five-membered saturated heterocycle with one nitrogen atom.
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Benzyl ester: Provides steric protection for the carboxylic acid group, enhancing stability during synthesis.
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Chloroacetyl-ethyl-amino side chain: Introduces electrophilic reactivity via the chloroacetyl moiety and modulates solubility through the ethyl group.
The stereochemistry at the pyrrolidine’s 2-position is often specified as (S)-configured in related derivatives, though explicit data for this compound requires further validation.
Table 1: Comparative Analysis of Related Pyrrolidine Derivatives
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves three stages:
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Pyrrolidine Core Formation: Starting from pyrrolidine or its precursors, alkylation introduces the amino-methyl side chain.
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Chloroacetyl-Ethyl-Amino Installation: Acylation with chloroacetyl chloride in the presence of ethylamine.
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Benzyl Esterification: Reaction with benzyl alcohol under acidic or coupling conditions.
Key reagents include chloroacetyl chloride, benzyl alcohol, and catalysts like DCC (dicyclohexylcarbodiimide) for esterification. Yields range from 60–85%, depending on purification methods.
Optimization Strategies
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis may enforce specific configurations, though this remains understudied for this compound .
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Green Chemistry Approaches: Solvent-free conditions or ionic liquids could reduce environmental impact, as demonstrated in analogous syntheses .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<1 mg/mL).
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Stability: Sensitive to hydrolysis under acidic/basic conditions due to the ester and chloroacetyl groups. Storage at −20°C in anhydrous environments is recommended.
Table 2: Key Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not reported (decomposes >150°C) |
| LogP (Partition Coefficient) | 2.8 (predicted) |
| pKa | ~4.5 (carboxylic acid after hydrolysis) |
Chemical Reactivity and Applications
Reactivity Profile
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Nucleophilic Substitution: The chloroacetyl group undergoes substitution with amines or thiols, enabling conjugation.
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Ester Hydrolysis: Benzyl ester cleavage via hydrogenolysis or acid hydrolysis yields the free carboxylic acid.
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Cyclization Reactions: Intramolecular reactions form heterocyclic scaffolds, useful in medicinal chemistry .
Pharmaceutical Applications
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Intermediate in Drug Synthesis: Used in preparing endothelin-converting enzyme (ECE) inhibitors and CETP modulators .
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Biological Activity: Analogous compounds show IC50 values of 5–50 nM in enzyme inhibition assays, though specific data for this derivative is pending .
Biological Evaluation and Mechanisms
Enzyme Inhibition
Pyrrolidine derivatives structurally related to this compound exhibit potent inhibition of metalloproteases like ECE, critical in cardiovascular diseases . Molecular docking studies suggest the chloroacetyl group coordinates with zinc ions in enzyme active sites .
Pharmacokinetic Considerations
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Metabolic Stability: Predicted hepatic clearance (HLM) of 25 μL/min/mg, indicating moderate stability .
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Toxicity: Chloroacetyl metabolites may pose hepatotoxic risks, necessitating prodrug strategies .
Industrial and Research Utility
Scale-Up Production
Large-scale synthesis employs continuous flow reactors to enhance yield and safety during acylation steps . Regulatory compliance (e.g., REACH) mandates rigorous impurity profiling, with HPLC purity >98%.
Emerging Applications
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